2-Amino-N,N-dipropylpropanamide hydrochloride
Description
2-Amino-N,N-dipropylpropanamide hydrochloride is a tertiary amine derivative with a propanamide backbone substituted with two propyl groups at the nitrogen atom and an amino group at the β-carbon. Its molecular formula is C₉H₂₀ClN₂O, and it is typically synthesized for applications in pharmaceutical intermediates or chemical research. The hydrochloride salt enhances its stability and solubility in polar solvents.
Properties
IUPAC Name |
2-amino-N,N-dipropylpropanamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O.ClH/c1-4-6-11(7-5-2)9(12)8(3)10;/h8H,4-7,10H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHYUFNUKCSTULI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C(=O)C(C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Amino-N,N-dipropylpropanamide hydrochloride, a compound with notable biological activity, has garnered attention in various fields of research, including medicinal chemistry and pharmacology. This article explores the biological activity of this compound, emphasizing its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C₈H₁₈ClN₂O
- Molecular Weight : 182.69 g/mol
This compound is characterized by the presence of an amide functional group, which is crucial for its biological activity.
The biological activity of this compound primarily involves its interaction with specific molecular targets within the body. The following mechanisms have been identified:
- Enzyme Interaction : The compound may modulate the activity of various enzymes involved in metabolic pathways. Its amide group allows it to participate in hydrogen bonding, which is essential for binding to enzyme active sites.
- Receptor Modulation : It has been suggested that this compound can interact with neurotransmitter receptors, potentially influencing signaling pathways related to mood and cognition.
Table 1: Summary of Biological Activities
Case Studies and Experimental Data
Recent studies have explored the biological effects of this compound, highlighting its potential applications in medicine:
- Anticancer Properties : In vitro studies have shown that derivatives of this compound exhibit significant antitumor activity against various cancer cell lines. One study reported an IC50 value indicating potent inhibition against specific cancer targets, suggesting its potential as a therapeutic agent in oncology .
- Neuropharmacological Effects : Investigations into the neuropharmacological effects have indicated that this compound may enhance cognitive functions by modulating neurotransmitter systems. This effect is particularly relevant in the context of neurodegenerative diseases .
- Metabolic Pathways : The compound's ability to influence metabolic pathways has been documented, with implications for conditions such as diabetes and obesity. Its interactions with metabolic enzymes could offer new avenues for therapeutic interventions .
Table 2: Summary of Case Studies
| Study Focus | Findings | Implications |
|---|---|---|
| Anticancer Activity | Significant inhibition in cancer cell lines | Potential cancer therapy |
| Neuropharmacology | Enhances cognitive functions | Possible treatment for neurodegeneration |
| Metabolic Effects | Modulates metabolic enzymes | Therapeutic for metabolic disorders |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2-Amino-N,N-dimethylpropanamide Hydrochloride
- Molecular Formula : C₅H₁₂ClN₂O
- Key Properties :
2-Amino-N,N-diethylpropanamide Hydrochloride
- Molecular Formula : C₇H₁₇ClN₂O
- Key Properties :
2-Amino-N-isobutyl-2-methylpropanamide Hydrochloride
- Molecular Formula : C₈H₁₉ClN₂O
- Applications include niche pharmaceutical intermediates .
2-(N,N-Dipropylamino)ethylchloride Hydrochloride
- Molecular Formula : C₈H₁₉Cl₂N
- Key Differences :
Data Table: Comparative Analysis
Research Findings and Functional Insights
- Hydrogen Bonding and Crystallinity: Similar hydrochlorides (e.g., 2-Amino-N-cyclohexyl-N-ethyl derivatives) exhibit hydrogen-bonded networks in crystal structures, enhancing thermal stability. This property is critical for controlled drug release formulations .
- Toxicity and Handling : While specific toxicological data for the dipropyl variant are lacking, analogs like 2-chloro-N,N-dimethylpropylamine hydrochloride (CAS 4584-49-0) highlight the need for precautions (e.g., avoiding inhalation, skin contact) due to irritant properties .
- Synthetic Routes: Compounds like 2-Amino-N-(2-hydroxy-2-methylpropyl)acetamide hydrochloride (C164) are synthesized via nucleophilic substitution or amidation, suggesting analogous pathways for the target compound .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
